Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate
Descripción
Propiedades
IUPAC Name |
methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-10-6-5-7-12(8-10)9-22-13-14(21(3)17(25)20-15(13)23)19-18(22)27-11(2)16(24)26-4/h5-8,11H,9H2,1-4H3,(H,20,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGOUEZWMAHERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC(C)C(=O)OC)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate is a complex organic compound with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a purine derivative that includes a sulfanyl group and a propanoate moiety. Its molecular formula is with a molecular weight of approximately 402.476 g/mol. The presence of the dioxopurine structure and sulfanyl group suggests significant reactivity and potential interactions with biological molecules, particularly nucleic acids.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.476 g/mol |
| Functional Groups | Sulfanyl, Dioxopurine, Propanoate |
Pharmacological Properties
Research indicates that compounds similar to methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate exhibit various pharmacological effects:
- Antitumor Activity : Purine derivatives are known for their role in cancer therapy, often acting as inhibitors of nucleotide synthesis.
- Antiviral Properties : Some purine analogs demonstrate antiviral activity by interfering with viral replication processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .
The biological activity of this compound can be attributed to several mechanisms:
- Nucleic Acid Interaction : The dioxopurine structure allows for potential interactions with DNA and RNA, influencing replication and transcription processes.
- Enzyme Modulation : The sulfanyl group may facilitate nucleophilic attacks on enzyme active sites, altering their function.
Study 1: Antitumor Effects
A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various purine derivatives, including similar compounds to methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate. The results indicated significant cytotoxicity against cancer cell lines, suggesting the potential use of this compound in cancer therapy.
Study 2: Enzyme Inhibition
Research conducted on DPP-IV inhibitors highlighted the effectiveness of purine-based compounds in managing blood glucose levels. Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate was noted for its ability to inhibit DPP-IV activity in vitro, leading to enhanced insulin secretion.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Ethyl 2-[(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanyl]propanoate
- Structure : Differs in two key regions:
- 7-position : Propyl group instead of (3-methylphenyl)methyl.
- Ester group : Ethyl vs. methyl ester.
- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which may prolong half-life but delay active metabolite release .
1-[(3-Cyano-pyridin-2-yl)methyl]-3-methyl-7-(2-butin-1-yl)-8-[3-amino-piperidin-1-yl]-xanthine hydrochloride
- Structure: Shares the 3-methylxanthine core but diverges significantly: 1-position: Cyano-pyridinylmethyl group. 7-position: Butinyl substituent. 8-position: Amino-piperidinyl group.
- The butinyl chain may improve metabolic stability compared to benzyl or propyl groups .
Benzamide Derivatives with Thioether Linkages (e.g., N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide)
- Structure: Replaces the purine core with a benzamide scaffold but retains the thioether-propanoate motif.
- The benzamide structure may shift target specificity toward kinase or protease inhibition .
Eprosartan [(E)-α-([2-butyl-1-{(4-carboxyphenyl)methyl}-1H-imidazol-5-yl]methylene)-2-thiophenepropanoate]
- Structure: Shares a propanoate ester and thioether-like linkage but uses an imidazole-thiophene core.
- Implications :
Physicochemical and Pharmacokinetic Trends
Q & A
Q. What are the recommended methodologies for synthesizing Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate?
Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Purine Core Functionalization : Introduce sulfanylpropanoate groups via thiol-ene or SN2 reactions under controlled pH (6.0–7.5) to avoid side reactions .
- Computational Reaction Path Optimization : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Design of Experiments (DoE) : Apply statistical DoE (e.g., factorial designs) to screen variables like temperature, solvent polarity, and catalyst loading, minimizing experimental runs while maximizing yield .
Q. What analytical techniques are suitable for characterizing this compound?
Answer:
- Chromatography : Reverse-phase HPLC with a methanol-water-phosphate buffer mobile phase (optimized pH 6.0) to assess purity .
- Spectroscopy : Use H/C NMR to confirm substitution patterns and MS (ESI-TOF) for molecular weight validation.
- Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate stability under varying temperatures.
Q. What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
- Waste Disposal : Follow hazardous waste guidelines for sulfides and purine derivatives, including neutralization before disposal .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction yield data?
Answer:
- Feedback Loop Integration : Combine experimental data (e.g., failed reaction conditions) with quantum chemical simulations to identify competing pathways (e.g., byproduct formation via tautomerization) .
- Machine Learning (ML) : Train ML models on historical reaction datasets to predict optimal conditions, reducing variability in yield outcomes .
Q. How to optimize reactor design for scaling up synthesis?
Answer:
- Continuous Flow Systems : Implement microfluidic reactors to enhance heat/mass transfer, minimizing side reactions observed in batch processes .
- Process Control : Use real-time monitoring (e.g., in-line FTIR) to adjust parameters like residence time and mixing efficiency dynamically .
Q. What strategies address discrepancies in spectroscopic data during characterization?
Answer:
- Cross-Validation : Compare NMR data with computed chemical shifts (e.g., via Gaussian software) to confirm structural assignments .
- Isotopic Labeling : Use N-labeled precursors to resolve ambiguities in purine ring proton environments .
Q. How to integrate green chemistry principles into synthesis?
Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .
- Catalyst Recycling : Employ immobilized palladium catalysts on silica supports to reduce heavy metal waste .
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
Answer:
- Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., varying alkyl groups on the purine core) and use surface plasmon resonance (SPR) to quantify binding affinities .
- Free Energy Perturbation (FEP) : Apply FEP simulations to predict how structural changes impact biological activity, guiding synthetic priorities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
